The Strategic Utility of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in Medicinal Chemistry
The Strategic Utility of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in Medicinal Chemistry
Executive Summary
The compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is uniquely identified by the CAS Registry Number 1002463-95-7 [1]. It serves as a highly specialized fluorinated benzamide building block utilized in advanced pharmaceutical research and library synthesis. Because the acylation of amines to form amide bonds represents approximately 16% of all reactions utilized in the synthesis of modern pharmaceuticals[2], optimizing the physicochemical properties of these resulting scaffolds is paramount. This technical guide explores the physicochemical profiling, structural rationale, and synthetic methodology for CAS 1002463-95-7, designed specifically for medicinal chemists and drug development professionals.
Physicochemical Profiling & Structural Causality
In structure-activity relationship (SAR) campaigns, the judicious incorporation of specific functional groups dictates the pharmacokinetic and pharmacodynamic fate of a lead compound.
Quantitative Data Summary
Table 1: Physicochemical Properties of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
| Property | Value | Causality / Significance in Drug Design |
| CAS Registry Number | 1002463-95-7[1] | Unique identifier for regulatory, patent, and inventory tracking. |
| Molecular Formula | C15H14FNO[3] | Dictates the exact atomic composition and isotopic distribution. |
| Molecular Weight | 243.28 g/mol [3] | Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates key interactions with target protein backbone/sidechains[4]. |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Acts as a critical anchor in kinase hinge-binding motifs[4]. |
The "Fluorine Effect"
The inclusion of the fluorine atom at the ortho-position of the aniline ring is a deliberate design choice rather than an arbitrary substitution. Fluorine possesses a van der Waals radius of 1.47 Å, which is highly comparable to that of hydrogen (1.20 Å)[5]. This allows for the isosteric replacement of hydrogen without introducing significant steric bulk that could disrupt target binding[5].
Furthermore, the high electronegativity of fluorine profoundly modulates the electron density of the aromatic ring. This increases the metabolic stability of the compound by blocking cytochrome P450-mediated oxidation at electron-rich sites[5]. The strong inductive effect of the fluorine atom also alters the lipophilicity and pKa of adjacent functional groups, which routinely leads to enhanced membrane permeation and improved binding affinity in hydrophobic pockets[6].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide relies on the robust amidation of 2-fluoro-5-methylaniline with 4-methylbenzoyl chloride[4]. To ensure high yield and purity, the following protocol is engineered as a self-validating system, meaning each step incorporates an observable metric to confirm success before proceeding to the next phase.
Step-by-Step Amidation Protocol
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Preparation & Initiation : Dissolve 1.0 equivalent of 2-fluoro-5-methylaniline in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acid chloride electrophile into an unreactive carboxylic acid.
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Base Addition : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline nucleophile, which would otherwise halt the reaction.
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Electrophile Introduction : Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4-methylbenzoyl chloride dropwise.
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Causality: The formation of the amide bond is highly exothermic. Strict thermal control at 0 °C suppresses competing side reactions, such as di-acylation at the nitrogen center.
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Reaction Monitoring (Self-Validation) : Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).
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Validation: The complete disappearance of the aniline starting material peak confirms total conversion. Do not proceed to workup until this is observed.
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Workup & Isolation : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl, followed by brine.
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Validation: The NaHCO3 wash neutralizes and removes unreacted acid chloride (as the water-soluble carboxylate). The 1M HCl wash removes any trace unreacted aniline and DIPEA salts, ensuring a highly pure crude product.
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Drying & Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Reaction Optimization
Table 2: Reaction Optimization Parameters
| Solvent | Base | Temperature | Conversion (LC-MS) | Purity (Post-Workup) |
| THF | TEA | Room Temp | 85% | 90% |
| DCM | TEA | 0 °C to RT | 92% | 94% |
| DCM | DIPEA | 0 °C to RT | >98% | >97% [1] |
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis and its integration into downstream drug discovery pipelines.
Figure 1: Synthetic workflow and downstream utility of CAS 1002463-95-7.
Conclusion
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS 1002463-95-7) exemplifies the precision required in modern medicinal chemistry. By leveraging the unique physicochemical properties of fluorine and employing a rigorously validated synthetic protocol, researchers can utilize this scaffold to probe complex biological targets with high fidelity and metabolic resilience.
References
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"N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97% - Chemical Substance Information", NextSDS. URL: [Link]
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"The role of fluorine in medicinal chemistry", Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. URL: [Link]
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"The Many Roles for Fluorine in Medicinal Chemistry", Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
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"Amide", Wikipedia. URL: [Link]
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"Nonclassical Routes for Amide Bond Formation", Chemical Reviews, ACS Publications. URL: [Link]
